molecular formula C16H15ClN4O2 B1530957 3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide CAS No. 39657-55-1

3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide

Cat. No.: B1530957
CAS No.: 39657-55-1
M. Wt: 330.77 g/mol
InChI Key: OCSXNUCRKIXDNA-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a hydroxyimino group attached to a phenylbutanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide typically involves the reaction of 4-chlorophenylhydrazine with a suitable precursor, such as a butanamide derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Step 1: Preparation of the hydrazone intermediate by reacting 4-chlorophenylhydrazine with an appropriate carbonyl compound.

    Step 2: Formation of the final product by reacting the hydrazone intermediate with a hydroxyimino compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenylhydrazine: Shares the chlorophenyl group but lacks the hydroxyimino and phenylbutanamide moieties.

    N-Phenylbutanamide: Contains the phenylbutanamide backbone but lacks the chlorophenyl and hydrazinylidene groups.

Uniqueness

3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-11(19-20-14-9-7-12(17)8-10-14)15(21-23)16(22)18-13-5-3-2-4-6-13/h2-10,20,23H,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSXNUCRKIXDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)Cl)C(=NO)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide
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3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide
Reactant of Route 3
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3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide

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